REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].FC1C=CC=C(F)N=1.N1CCOCC1.[F:21][C:22]1[N:27]=[C:26]([N:28]2[CH2:33][CH2:32][O:31][CH2:30][CH2:29]2)[CH:25]=[CH:24][CH:23]=1.[Cl:34]C1CC(=O)NC1=O>C(#N)C.C(Cl)Cl.O>[Cl:34][C:23]1[CH:24]=[CH:25][C:26]([N:28]2[CH2:33][CH2:32][O:31][CH2:30][CH2:29]2)=[N:27][C:22]=1[F:21] |f:0.1.2|
|
Name
|
cesium carbonate
|
Quantity
|
41.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
11.01 mL
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC=C1)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC(=N1)N1CCOCC1
|
Name
|
|
Quantity
|
10.29 g
|
Type
|
reactant
|
Smiles
|
ClC1C(=O)NC(C1)=O
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC(=N1)N1CCOCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The obtained filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography (5-25% EtOAc/hexanes)
|
Type
|
CUSTOM
|
Details
|
to provide 13.7 g
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 70° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with aqueous NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
subsequently dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (5-20% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1F)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |